molecular formula C8H7F3O2 B1640101 2-Methoxy-5-(trifluoromethyl)phenol CAS No. 349-67-7

2-Methoxy-5-(trifluoromethyl)phenol

Cat. No. B1640101
CAS RN: 349-67-7
M. Wt: 192.13 g/mol
InChI Key: CHTWPKLLBRDFNP-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)phenol is a synthetic compound with the CAS Number: 349-67-7 . It has a molecular weight of 192.14 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H7F3O2/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,12H,1H3 . This indicates that the molecule consists of 8 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.14 . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Organic Synthesis and Catalysis

A study developed a facile, transition-metal-free O-arylation procedure for phenols and aromatic carboxylic acids under mild conditions, showcasing methoxy-substituted aryl triflates affording O-arylated products with high yields and excellent regioselectivity. This chemistry tolerates a variety of functional groups, highlighting the versatility of methoxy-substituted phenols in synthesis (Liu & Larock, 2004).

Materials Science and Polymerization

A study on living polymerization and block copolymerization of alpha-olefins using an amine bis(phenolate) titanium catalyst demonstrated that a methoxy donor on a side arm leads to unique living properties in alpha-olefin polymerization. This method achieves exceptionally high molecular weight poly(1-hexene) in a living fashion at room temperature and allows for block copolymerization of 1-hexene and 1-octene (Tshuva et al., 2001).

Environmental Science and Photostability

Research into the removal of phenolic hydroxyl groups in lignin model compounds has shown that this modification significantly inhibits yellowing, indicating a potential application in improving the photostability of lignin-derived materials. This work underscores the importance of phenolic modifications for the stability and durability of bio-based materials (Hu et al., 2000).

Electrochemistry

A study on the electrochemistry of phenol in ionic liquids described the oxidation of phenol and phenolate, demonstrating the formation of phenoxyl radicals and their subsequent reactions. This research provides insights into the electrochemical behaviors of phenolic compounds, with implications for their use in electrochemical sensors or reactors (Villagrán et al., 2006).

Biochemical Analysis

Mononuclear cobalt(II), nickel(II), and copper(II) complexes involving 2-Methoxy-5-(trifluoromethyl)phenol derivatives have been synthesized and characterized, showing potential for DNA binding and cytotoxic activity against human cancer cell lines. These findings suggest applications in medicinal chemistry and drug development (Jyothi et al., 2020).

properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTWPKLLBRDFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295275
Record name 2-Methoxy-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349-67-7
Record name 2-Methoxy-5-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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